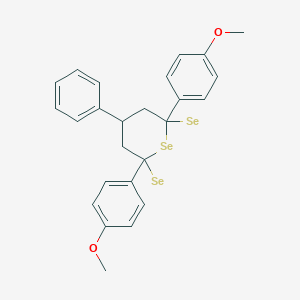
CID 12936257
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 12936257” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 12936257 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of specialized reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
CID 12936257 can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
CID 12936257 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 12936257 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 12936257 can be identified using PubChem’s similarity search tools. These compounds may share structural features or functional groups with this compound, leading to similar chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties. While similar compounds may exhibit comparable reactivity and applications, this compound may offer distinct advantages in certain contexts, such as higher potency, selectivity, or stability.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its preparation methods, chemical reactivity, and applications make it a valuable entity for research and industrial purposes. Understanding its mechanism of action and comparing it with similar compounds can further enhance its utility and application in diverse areas.
Properties
Molecular Formula |
C25H24O2Se3 |
|---|---|
Molecular Weight |
593.4 g/mol |
InChI |
InChI=1S/C25H24O2Se3/c1-26-22-12-8-20(9-13-22)24(28)16-19(18-6-4-3-5-7-18)17-25(29,30-24)21-10-14-23(27-2)15-11-21/h3-15,19H,16-17H2,1-2H3 |
InChI Key |
ZQOYAMJLBZAEFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC(CC([Se]2)(C3=CC=C(C=C3)OC)[Se])C4=CC=CC=C4)[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















